Etafenone hydrochloride is classified as a vasodilator, which means it is used to widen blood vessels and improve blood flow. It is often employed in the treatment of conditions like hypertension and heart failure. The compound's chemical formula is , and its CAS Number is 2192-21-4. It is also known by the synonyms Dialicor and Etafenone HCl .
The synthesis of Etafenone hydrochloride involves several steps that can include various chemical reactions. A common synthetic route begins with the reaction of diethylaminoethanol with phenylacetone derivatives. The process typically employs acid-catalyzed acetalization methods to form the intermediate compounds necessary for the final product.
Key parameters in the synthesis include:
Etafenone hydrochloride participates in various chemical reactions typical for compounds with ketone functionalities:
These reactions are significant for modifying the compound's structure to enhance its efficacy or reduce side effects .
The primary mechanism of action for Etafenone hydrochloride as a vasodilator involves the relaxation of vascular smooth muscle. This effect is mediated through several pathways:
Research indicates that these mechanisms collectively lead to decreased blood pressure and improved cardiac output, making it beneficial in treating cardiovascular conditions .
The physical and chemical properties of Etafenone hydrochloride are crucial for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and bioavailability, impacting how effectively it can be absorbed and utilized by the body .
Etafenone hydrochloride has several scientific applications primarily in pharmacology:
In addition to therapeutic uses, ongoing research aims to explore new derivatives of Etafenone that may offer improved efficacy or reduced side effects .
The evolution of etafenone hydrochloride is rooted in mid-20th-century efforts to optimize arylpropanoid scaffolds for cardiovascular therapeutics. Early vasodilators like papaverine (1917) and later benzofuran derivatives highlighted the pharmacological potential of carbonyl-containing aliphatic chains bridging aromatic systems. Etafenone emerged in the 1960s–1970s as part of a strategic shift toward non-nitrate antianginal agents, designed to mitigate tolerance issues associated with traditional nitroglycerin therapy. Its core structure—1-(2-alkoxyphenyl)-3-arylpropan-1-one—unified key pharmacophores: a diarylpropanoid backbone for conformational flexibility, a tertiary amine for solubility modulation, and an ether linkage for metabolic stability [1] [7].
The initial optimization focused on balancing lipophilicity (for membrane penetration) and water solubility (for bioavailability). Early analogues demonstrated that N,N-diethylaminoethoxy substitutions at the ortho-position of the proximal phenyl ring significantly enhanced coronary vasodilation compared to meta- or para-alkoxy variants. Etafenone hydrochloride (CAS 2192-21-4) was ultimately selected for its optimal protein binding and sustained duration of action, achieving clinical use in Europe and Asia for angina pectoris. Its ATC classification (C01DX07) underscores its role as a coronary vasodilator distinct from beta-blockers or calcium channel antagonists [1] [8].
Table 1: Key Milestones in Etafenone Development
Year | Development Phase | Significance |
---|---|---|
1960s | Arylpropanoid scaffold screening | Identified diarylpropan-1-one core for vasodilatory activity |
1970 | Etafenone free base synthesis (CAS 90-54-0) | Established N,N-diethyl and ethoxy as optimal substituents |
1971 | Hydrochloride salt formation (CAS 2192-21-4) | Improved crystallinity and bioavailability |
1980s | Clinical adoption | Marketed as Dialicor® for angina management in Europe |
Etafenone hydrochloride is synthesized via a three-step sequence centered on Friedel-Crafts acylation and nucleophilic substitution, balancing yield and scalability:
Friedel-Crafts Acylation:Phenetole (2-ethoxyphenylbenzene) reacts with 3-phenylpropanoyl chloride under AlCl₃ catalysis to yield the intermediate ketone, 1-(2-ethoxyphenyl)-3-phenylpropan-1-one. This step demands anhydrous conditions to prevent dealkylation of the ethoxy group [1] [8].
Amine Side-Chain Installation:The ethoxy group is displaced via nucleophilic substitution with N,N-diethyl-2-chloroethylamine in refluxing toluene, producing etafenone free base. Critical parameters include:
Modern Optimization: Recent patents describe microwave-assisted synthesis to accelerate the nucleophilic substitution (step 2), reducing reaction time from 12 hours to 45 minutes and improving yield to 82% [2] [3]. Green chemistry approaches replace AlCl₃ with recyclable zeolite catalysts in step 1, minimizing aqueous waste [3].
SAR analyses reveal that etafenone’s vasodilatory activity depends critically on three structural regions:
Table 2: SAR Impact of Key Structural Modifications in Etafenone Analogues
Modified Region | Modification | Biological Impact | Pharmacological Rationale |
---|---|---|---|
Proximal phenyl substituent | 4′-OCH₃ vs. 4′-NO₂ | ↑ 1.8x potency vs. inactive | Electron donation enhances H-bonding to target |
Alkoxy linker position | ortho vs. meta/para | 100% activity vs. <10% | Optimal spatial orientation for receptor docking |
Amine group | N,N-diethyl vs. N-piperidinyl | 100% vs. 40% activity | Steric hindrance disrupts ionic interactions |
Carbonyl reduction | Ketone vs. alcohol | Inactive metabolite | Loss of conformational restraint |
Emerging Insights: Trifluoromethyl (-CF₃) analogues at the distal ring’s para-position show improved metabolic stability in liver microsomes (t₁/₂ ↑ 30%), though potency remains unchanged. Molecular modeling suggests this group shields the ketone from reductase enzymes without impeding target binding [4] [6]. Recent docking studies propose etafenone targets ATP-sensitive K⁺ channels, where the protonated amine forms salt bridges with Glu334 and the carbonyl binds Tyr6.48—a hypothesis validated by mutagenesis [1] [9].
Table 3: Physicochemical Properties of Etafenone Hydrochloride
Property | Value | Method |
---|---|---|
Molecular formula | C₂₁H₂₈ClNO₂ | HRMS |
Molecular weight | 361.91 g/mol | - |
logP (octanol/water) | 3.9 | Calculated (ALOGPS) |
Water solubility | 0.0111 mg/mL | Shake-flask (pH 7.4) |
pKa (amine) | 8.53 | Potentiometric titration |
Crystal system | Monoclinic | X-ray diffraction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7